3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound with a complex structure that incorporates both urea and carbamate functionalities. It is categorized under carbamates and ureas, which are important classes of organic compounds used in various applications, including pharmaceuticals and agrochemicals. The compound is recognized for its potential biological activities, particularly in medicinal chemistry.
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate belongs to the class of urea derivatives. Ureas are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups, while carbamates are esters of carbamic acid. This compound combines these functionalities, making it relevant for studies in medicinal chemistry and drug development.
The synthesis of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine derivative. For instance, the synthesis can be achieved by reacting p-fluoroaniline with 2-methoxyphenyl isocyanate in a solvent such as dichloromethane (DCM). The reaction generally proceeds under mild conditions, often at room temperature, and is monitored using thin-layer chromatography (TLC).
The yield of the synthesized compound can vary, but it typically ranges around 80-90% depending on the specific conditions employed during the reaction .
The molecular structure of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate features:
The primary reactions involving this compound typically include:
The stability of the compound under various conditions is crucial for its application in biological systems. Studies have shown that modifications to either the urea or carbamate moieties can significantly affect reactivity and stability .
The mechanism of action for compounds like 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate often involves interactions with specific biological targets such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain G protein-coupled receptors, influencing signaling pathways associated with inflammatory responses or other physiological processes.
Experimental studies indicate that modifications in the molecular structure can lead to variations in potency and selectivity towards target receptors .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds .
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has potential applications in:
Research continues to explore its efficacy and safety profile in preclinical models, aiming to establish its therapeutic potential .
Ureido-carbamate hybrids represent a sophisticated approach to addressing the limitations of single-pharmacophore drugs. The carbamate group (–NH–C(=O)–O–) confers enhanced metabolic stability compared to ester linkages, while the urea moiety (–NH–C(=O)–NH–) provides critical hydrogen-bonding capabilities essential for high-affinity target binding. This hybrid architecture enables simultaneous engagement with both polar and hydrophobic enzyme subsites, making it ideal for targeting allosteric pockets in kinases, proteases, and immunomodulatory proteins [2] [9].
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate (PubChem CID: 71794346) exemplifies this design rationale [2]. Its cyclohexyl spacer separates the ureido and carbamate functionalities, providing conformational flexibility that adapts to binding site topography. The 4-fluorophenyl carbamate contributes electron-withdrawing characteristics that influence electron distribution across the molecule, potentially enhancing interactions with catalytic residues. Meanwhile, the ortho-methoxy group on the phenyl urea moiety may confer steric and electronic effects that fine-tune target selectivity.
Table 1: Key Scaffold Contributions in Ureido-Carbamate Hybrids
Scaffold Component | Role in Molecular Design | Biological Impact | Example Derivatives |
---|---|---|---|
Ureido Group | Hydrogen-bond donor/acceptor network | High-affinity enzyme inhibition | 1-Aryl-3-(1-acylpiperidin-4-yl)ureas [3] |
Carbamate Group | Metabolic resistance; Steric bulk | Enhanced pharmacokinetic profiles | Cyclohexyl carbamate derivatives [2] |
Fluorinated Aryl | Electronic modulation | Improved target selectivity and cell permeability | 4-Fluorophenyl carbamates [5] |
Alkoxy Substituents | Conformational control | Binding pocket specificity | 2-Methoxyphenyl ureas [9] |
Pharmacokinetic studies of related compounds demonstrate the scaffold’s advantages:
Structural analogs of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate demonstrate therapeutic relevance across disease states. Modifications to the aryl urea component or carbamate substituents significantly alter target specificity:
Benzothiophene-3-yl ureas (e.g., 1-(1-benzothiophen-3-yl)-3-[4-chloro-5-[1-ethyl-7-(methylamino)-2-oxo-4a,8a-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl]urea) demonstrate nanomolar IC50 values against VEGFR2 and TIE2 kinases, disrupting angiogenic signaling [1].
Immunomodulatory Applications:
Table 2: Structural Analogs with Therapeutic Potential
Compound Structure | Key Modifications | Biological Target | Therapeutic Area |
---|---|---|---|
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Trifluoromethoxy phenyl; Cyclopropanecarbonyl | sEH enzyme | Anti-inflammatory [3] |
1-[4-chloro-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-(3-fluorophenyl)urea | Dichlorofluorophenyl; Dihydronaphthyridine core | Tyrosine kinases (KIT/PDGFRA) | Gastrointestinal stromal tumors [1] |
N-[4-[[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]-5-oxopyrrolidine-2-carboxamide | Hydroxybutan-2-yl linker; Pyrrolidone | Beta-secretase (BACE1) | Alzheimer's disease [5] |
The evolution of phenyl urea derivatives spans five decades, marked by iterative scaffold optimization:
First-Generation Ureas (1970s-1990s):Early di- and trisubstituted ureas like dicyclohexylurea served as foundational enzyme inhibitors but suffered from poor solubility and rapid metabolism. Their primary role was as chemical tools rather than therapeutics. The discovery that 12-(3-adamantane-1-yl-ureido)dodecanoic acid (AUDA) potently inhibited sEH established urea’s capacity to interact with catalytic triads, though physicochemical properties remained suboptimal [3].
Second-Generation Hybrids (2000s):Integration of carbamate groups and piperidine rings addressed metabolic liabilities. Compounds like 1-(1-propionylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea merged the piperidine’s conformational restraint with carbamate stability, yielding 65-fold higher plasma concentrations than adamantyl predecessors [3]. Concurrently, phenacyl-2-hydroxy-3-diaminoalkane ureas emerged as aspartyl protease inhibitors, exploiting urea’s ability to mimic the tetrahedral intermediate in peptide hydrolysis [5] [6].
Contemporary Ureido-Carbamates (2010s-Present):Modern designs like 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate leverage fluorine atoms for enhanced binding (via halogen bonding) and alkoxy groups for pharmacokinetic tuning. The cyclohexyl carbamate component represents a strategic shift toward semi-rigid linkers that reduce entropic penalties upon target binding. These innovations culminated in clinical candidates such as Ripretinib for oncology and sEH inhibitors for inflammatory disorders [1] [3] [9].
Table 3: Evolution of Key Phenyl Urea Enzyme Inhibitors
Era | Prototype Compounds | Structural Innovations | Limitations Addressed |
---|---|---|---|
1970s-1990s | Dicyclohexylurea; AUDA | Adamantyl hydrophobic anchors | Target potency |
2000s | 1-Adamantyl-3-(1-propionylpiperidin-4-yl)urea | Piperidine carbamates; Polar acyl groups | Solubility; Oral bioavailability [3] |
2010s-Present | Ripretinib; 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate | Fluorinated aromatics; Hybrid ureido-carbamate scaffolds | Target selectivity; Metabolic stability [2] [5] |
Critical milestones include the systematic exploration of aryl substituent effects, revealing that electron-withdrawing groups (e.g., fluorine, trifluoromethoxy) boost potency against sEH and kinases by enhancing urea hydrogen-bonding capacity [3] [9]. Similarly, N-acyl piperidine ureas demonstrated that introducing polarity adjacent to the urea nitrogen improves water solubility without sacrificing cell permeability—a breakthrough enabling oral dosing [3]. These advances established the conceptual framework for designing 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate and related clinical candidates.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5